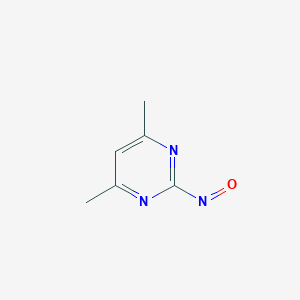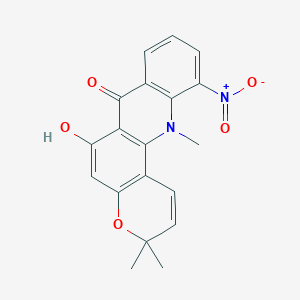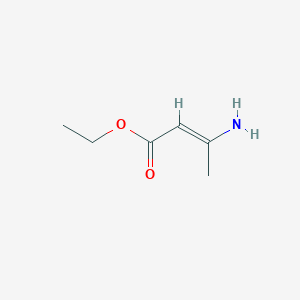
4,6-Dimethyl-2-nitrosopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-nitrosopyrimidine is a heterocyclic compound that has been the focus of scientific research for many years due to its unique chemical properties. This molecule is of interest to scientists due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-nitrosopyrimidine is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inducing apoptosis in cancer cells. Additionally, research has shown that 4,6-Dimethyl-2-nitrosopyrimidine may inhibit the growth of weeds by interfering with the synthesis of nucleic acids.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,6-Dimethyl-2-nitrosopyrimidine can induce apoptosis in cancer cells by activating caspases. Additionally, research has suggested that this compound may inhibit the growth of weeds by interfering with DNA replication. However, the biochemical and physiological effects of 4,6-Dimethyl-2-nitrosopyrimidine are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Dimethyl-2-nitrosopyrimidine in lab experiments is its high yield during synthesis, making it an efficient method for obtaining this compound. Additionally, this compound has been extensively studied, providing a wealth of information on its potential applications.
However, one limitation of using 4,6-Dimethyl-2-nitrosopyrimidine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4,6-Dimethyl-2-nitrosopyrimidine. One area of research could focus on the development of new antitumor agents based on this compound. Additionally, further investigation into the mechanism of action of 4,6-Dimethyl-2-nitrosopyrimidine could provide insight into its potential applications in various fields.
Another area of research could focus on the synthesis of novel materials using 4,6-Dimethyl-2-nitrosopyrimidine as a building block. Studies have shown that this compound can be used to synthesize polymers with unique properties, making it a promising candidate for further research in materials science.
Conclusion
In conclusion, 4,6-Dimethyl-2-nitrosopyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method of this compound is efficient, and it has been investigated for its potential as an antitumor agent, herbicide, and building block for novel materials. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4,6-Dimethyl-2-nitrosopyrimidine, as well as its potential applications in the future.
Méthodes De Synthèse
The synthesis of 4,6-Dimethyl-2-nitrosopyrimidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with nitrous acid. This reaction results in the formation of 4,6-Dimethyl-2-nitrosopyrimidine, which can be purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Applications De Recherche Scientifique
4,6-Dimethyl-2-nitrosopyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 4,6-Dimethyl-2-nitrosopyrimidine can induce apoptosis in cancer cells, making it a promising candidate for further research.
In the field of agrochemicals, 4,6-Dimethyl-2-nitrosopyrimidine has been studied for its potential as a herbicide. Research has shown that this compound can effectively inhibit the growth of certain weeds, making it a potential alternative to traditional herbicides.
In materials science, 4,6-Dimethyl-2-nitrosopyrimidine has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used to synthesize polymers with unique properties, such as high thermal stability and conductivity.
Propriétés
Numéro CAS |
126382-54-5 |
|---|---|
Nom du produit |
4,6-Dimethyl-2-nitrosopyrimidine |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
4,6-dimethyl-2-nitrosopyrimidine |
InChI |
InChI=1S/C6H7N3O/c1-4-3-5(2)8-6(7-4)9-10/h3H,1-2H3 |
Clé InChI |
JFOBHDWODYIOAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=O)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=O)C |
Synonymes |
Pyrimidine, 4,6-dimethyl-2-nitroso- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)






![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

